1,2-Didecanoyl-sn-glycero-3-phosphate
Overview
Description
1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a key role in the metabolism and transport of lipids in biological systems. It is an important component of biological membranes and is found in high concentrations in the outer leaflet of the plasma membrane and in many intracellular membranes. It is a type of phosphatidic acid, which is a minor constituent of biological membranes and is a simplest glycerophospholipid .
Molecular Structure Analysis
1,2-Didecanoyl-sn-glycero-3-phosphate is a kind of phosphatidic acid, which has a glycerol backbone with phosphate present at the C-3 position . It is a minor constituent of biological membranes and is a simplest glycerophospholipid .
Chemical Reactions Analysis
1,2-Didecanoyl-sn-glycero-3-phosphate is a reactant in various chemical reactions. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.
Physical And Chemical Properties Analysis
The molecular weight of 1,2-Didecanoyl-sn-glycero-3-phosphate is 502.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 24 .
Scientific Research Applications
Lipid Assemblies and Membrane Properties
1,2-Bis(dihydrophytyl)glycero-3-phosphate, an analog of archaebacterial lipids, demonstrates significant potential in forming stable liposomal assemblies. These assemblies can store carboxyfluorescein at high temperatures, possess a large negative zeta-potential, and exhibit a consistent phase from -20 to 80 °C. Such properties are pivotal for applications in high-temperature biochemistry and nanotechnology (Yamauchi, Togawa, & Kinoshita, 1993).
Chemical Synthesis and Model Compounds
The chemical synthesis of various 1,2-dialkyl-sn-glycero-3-phosphates has been explored, providing model compounds for further biochemical studies. These synthetic approaches are crucial for understanding the structural and functional aspects of similar phospholipids in biological membranes (Chen & Barton, 1970).
Glycerol Reorientation and Phospholipid Biosynthesis
Studies on macrophage-like cells have shown that glycerol reorientation during the conversion of phosphatidylglycerol to bis(monoacylglycerol)phosphate plays a significant role in the unique stereoconfiguration of this lipid, which may contribute to its physiological function (Thornburg, Miller, Thuren, King, & Waite, 1991).
Enzymatic Activities in Lipid Metabolism
Investigations into the role of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate have provided insights into the enzymatic pathways involved in lipid metabolism in macrophages. This understanding is vital for comprehending lipid-related cellular processes and diseases (Amidon, Brown, & Waite, 1996).
Acyltransferase Activity and Brain Function
The presence and characterization of 1-alkyl-sn-glycero-3-phosphate acyltransferase in rat brain microsomes highlight the enzyme's role in the brain's lipid metabolism. This acyltransferase is critical for synthesizing ether lipids, which are essential components of brain tissue (Fleming & Hajra, 1977).
Platelet Aggregation and Intracellular Signaling
Decanoyl lysophosphatidic acid's role in platelet aggregation, through an extracellular action, provides insights into the mechanisms of platelet activation and signaling pathways. This finding has implications in understanding cardiovascular diseases and developing therapeutic strategies (Watson, McConnell, & Lapetina, 1985).
Membrane Biophysics and Computational Studies
Molecular simulation studies of mixed DPPC/DPPE bilayers, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and related compounds, help in understanding the biophysical properties of cell membranes. Such research is crucial for drug delivery systems and understanding cell membrane dynamics (Leekumjorn & Sum, 2006).
properties
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWEENUNNUSBE-ZMBIFBSDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677130 | |
Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didecanoyl-sn-glycero-3-phosphate | |
CAS RN |
321883-64-1 | |
Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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